molecular formula C10H14BrN3 B1520129 1-(4-Bromopyridin-2-yl)-4-methylpiperazine CAS No. 1060812-92-1

1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Cat. No. B1520129
CAS RN: 1060812-92-1
M. Wt: 256.14 g/mol
InChI Key: PCVKEOQZVDCNGO-UHFFFAOYSA-N
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Description

“1-(4-Bromopyridin-2-yl)piperidin-4-one” is a compound that has a molecular weight of 255.11 . It is a powder in physical form .


Molecular Structure Analysis

The molecular formula for “1-(4-Bromopyridin-2-yl)piperidin-4-one” is C10H11BrN2O . For “1-(4-Bromopyridin-2-yl)-4-methylpiperazine”, the molecular structure would likely be similar but with some differences due to the presence of the methylpiperazine group.


Physical And Chemical Properties Analysis

“1-(4-Bromopyridin-2-yl)piperidin-4-one” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 255.11 .

Scientific Research Applications

Chemical Synthesis

1-(4-Bromopyridin-2-yl)-4-methylpiperazine serves as a versatile intermediate in chemical synthesis. For instance, it's involved in the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile through nucleophilic substitution reactions (Mishriky & Moustafa, 2013). This demonstrates its role in constructing complex organic molecules.

Biochemical Research

In biochemical research, derivatives of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine have been used to model the active site of type 3 copper proteins. For example, dicopper(II) complexes with ligands derived from this compound have provided insights into the influence of a thioether group near the metal site and its effect on catecholase activity (Merkel et al., 2005).

Pharmaceutical Research

In pharmaceutical research, 1-(4-Bromopyridin-2-yl)-4-methylpiperazine and its derivatives are key precursors in the synthesis of various drugs. For example, they are involved in the synthesis of thieno[2,3‐b][1,5]benzoxazepine derivatives, which are analogues of loxapine, a potent antipsychotic drug (Kohara et al., 2002).

Enzyme Inhibition Studies

This compound is also relevant in studies exploring enzyme inhibition, where derivatives of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine have been synthesized as ligands of the histamine H4 receptor. These studies help in understanding the molecular interactions and efficacy of potential therapeutic agents (Altenbach et al., 2008).

Coordination Chemistry

In coordination chemistry, derivatives of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine have been used to study the spectral, electrochemical, and magnetic properties of phenoxo-bridged dicopper(II) complexes. This research is crucial for understanding the electronic and magnetic properties of coordination compounds (Amudha et al., 1999).

Advanced Material Synthesis

It has also found applications in advanced material synthesis. For example, it has been used in the preparation of 1D-coordination polymers, which are of interest for their unique structural and functional properties (Mirzaei et al., 2012).

properties

IUPAC Name

1-(4-bromopyridin-2-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-13-4-6-14(7-5-13)10-8-9(11)2-3-12-10/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVKEOQZVDCNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671712
Record name 1-(4-Bromopyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromopyridin-2-yl)-4-methylpiperazine

CAS RN

1060812-92-1
Record name 1-(4-Bromopyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(4-methylpiperazino)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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